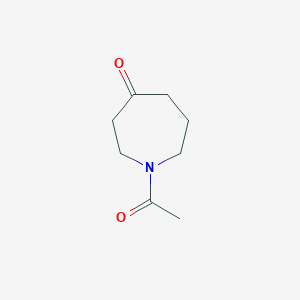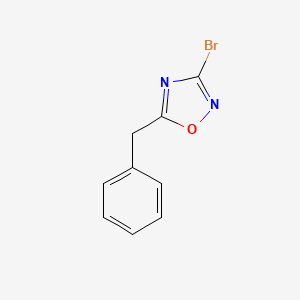
6-Bromo-2-isopropylaminopyridine
Übersicht
Beschreibung
6-Bromo-2-isopropylaminopyridine (6-Br-2-IPAP) is an organic compound that is used as a building block in various chemical reactions, such as the synthesis of pharmaceuticals and agrochemicals. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, elimination, and cyclization reactions. 6-Br-2-IPAP has been used in a variety of research and industrial applications, including the synthesis of drugs, agrochemicals, and specialty chemicals.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
- Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) : This review summarizes studies on 2,4,6-Tribromophenol, highlighting its occurrence as an intermediate in the synthesis of brominated flame retardants and its ubiquity in the environment due to various sources. The review points out the need for further research on its toxicokinetics and toxicodynamics, suggesting a relevance to compounds like 6-Bromo-2-isopropylaminopyridine in environmental science research (Koch & Sures, 2018).
Pharmacological Research
- Bromocriptine therapy : A review on the safety, tolerability, and mechanism of action of Bromocriptine, a brominated compound, provides insights into the therapeutic potential of brominated drugs. This could be analogous to exploring pharmacological applications of this compound (Naz et al., 2022).
Analytical Chemistry and Toxicology
- Solid-state NMR spectroscopy of the quadrupolar halogens : A review focusing on the solid-state NMR data for compounds containing chlorine, bromine, and iodine, which may include compounds like this compound, illustrating their analytical characterizations and potential applications in material science and chemistry (Bryce & Sward, 2006).
Environmental Chemistry
- Transformation/degradation of tetrabromobisphenol A and its derivatives : This paper discusses the degradation products of TBBPA, a widely used brominated flame retardant, and could suggest pathways relevant to the environmental fate or transformation of other brominated compounds, potentially including this compound (Liu et al., 2018).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Wirkmechanismus
Target of Action
Mode of Action
The specific mode of action of this compound is currently unknown. The presence of the electronegative bromine atom can create a slight positive charge on the neighboring carbon atom in the ring, affecting the electronic properties of the molecule. The isopropylamine group introduces a basic amine functionality, potentially allowing the molecule to participate in hydrogen bonding and act as a nucleophile in reactions.
Result of Action
Research suggests that this compound possesses activity against certain bacterial and fungal strains.
Biochemische Analyse
Biochemical Properties
6-Bromo-2-isopropylaminopyridine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in pyridine metabolism, potentially inhibiting or modifying their activity . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to changes in their catalytic efficiency and substrate specificity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, it has been shown to impact the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival rates. Additionally, this compound can affect metabolic pathways by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions . This binding can result in conformational changes in the target biomolecules, affecting their activity and interactions with other molecules. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal effects, while deviations from this range lead to diminished or harmful outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect the levels of metabolites and the overall metabolic flux within cells. For example, this compound may inhibit certain enzymes in the pyridine metabolism pathway, leading to an accumulation of specific metabolites and a shift in metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The transport mechanisms ensure that this compound reaches its target sites within cells, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
6-bromo-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)10-8-5-3-4-7(9)11-8/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZACLMVHJVRFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40603913 | |
| Record name | 6-Bromo-N-(propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89026-81-3 | |
| Record name | 6-Bromo-N-(1-methylethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89026-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-N-(propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















